![molecular formula C15H15NO2S B2875532 Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate CAS No. 1203030-94-7](/img/structure/B2875532.png)
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a cyclopropyl group, and a carbamate group. Thiophene is a five-membered heterocycle that contains one sulfur atom . The cyclopropyl group is a three-membered carbon ring, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom.Scientific Research Applications
Organic Semiconductors
Thiophene derivatives, such as Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate, play a significant role in the development of organic semiconductors . These materials are crucial for creating flexible electronic devices. The unique electronic properties of thiophene rings make them excellent candidates for constructing high-performance semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene-based compounds are utilized as corrosion inhibitors . They protect metals and alloys from corrosion, which is essential in maintaining the integrity and longevity of structures in harsh environments. The molecular structure of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate can be tailored to enhance its effectiveness in this application.
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The specific compound could be explored for its potential medicinal benefits, possibly leading to the development of new therapeutic agents.
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds . Thiophene-based analogs are of interest to medicinal chemists due to their biological effects. For instance, suprofen, an anti-inflammatory drug, and articaine, a dental anesthetic, are thiophene-based drugs that highlight the importance of such structures in medicinal chemistry .
Material Science
In material science , thiophene derivatives are valuable for their electronic and optical properties. They contribute to the advancement of materials used in various technologies, including solar cells and sensors. The electronic configuration of thiophene rings allows for the fine-tuning of material properties to meet specific technological needs .
Agricultural Chemistry
Thiophene derivatives are also relevant in agricultural chemistry . Compounds like Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate could be investigated for their potential use as growth regulators or pesticides. Their structural flexibility allows for the design of molecules with specific actions on biological targets in plants .
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, further studies could be conducted to develop more efficient synthesis methods for this and related compounds.
properties
IUPAC Name |
phenyl N-[(1-thiophen-2-ylcyclopropyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(18-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAXWWPHRLXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate |
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